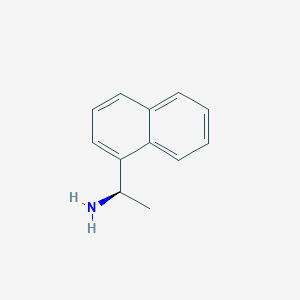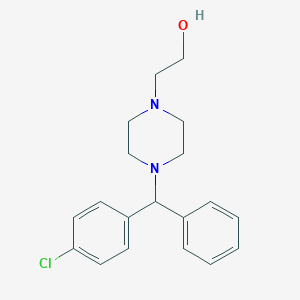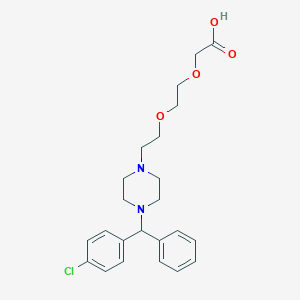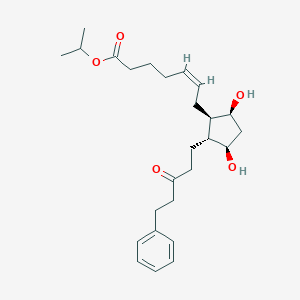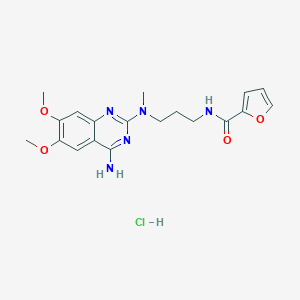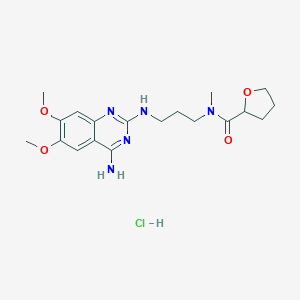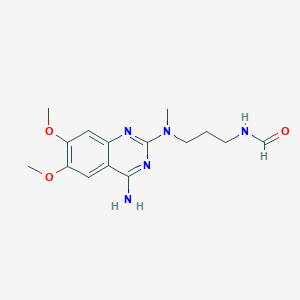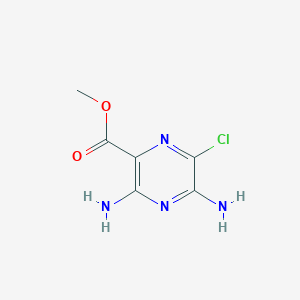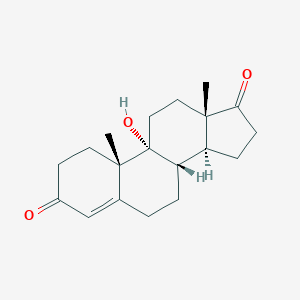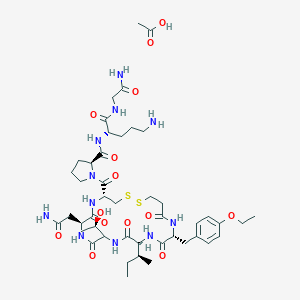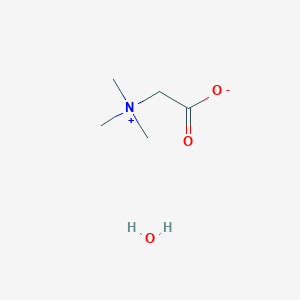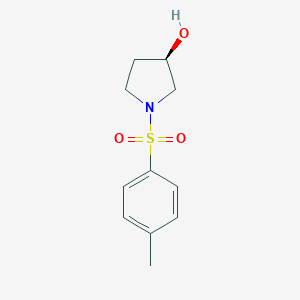
1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Vue d'ensemble
Description
“1-(p-Tosyl)-®-(-)-3-pyrrolidinol” is a compound that involves a pyrrolidinol group which is a five-membered ring with a nitrogen and a hydroxyl group, and a p-Tosyl group which is a toluenesulfonyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of p-toluenesulfonyl isocyanate as a derivatization reagent with strong nucleophilic reactivity for the hydroxyl compounds . The tosyl group can be introduced using tosyl chloride .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidinol group and a p-Tosyl group. The toluenesulfonyl group consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .Chemical Reactions Analysis
The compound can undergo various reactions due to the presence of the tosyl group and the pyrrolidinol group. The tosyl group is known to react with various nucleophiles and bases . The pyrrolidinol group can undergo reactions typical of alcohols.Applications De Recherche Scientifique
Synthesis of Functional Cyclodextrin Derivatives
Scientific Field
Synthetic Chemistry
Application Summary
The compound is used as a precursor for the synthesis of mono-6-tosyl-β-cyclodextrin (TsO-CD), which is a crucial intermediate for creating functional cyclodextrin derivatives. These derivatives are valuable for introducing various functional groups like halides, azide, amine, and imidazole groups .
Methods of Application
The synthesis involves reacting 1-(p-tosyl)-imidazole with β-cyclodextrin to produce a highly pure mono-substituted product. The reaction uses reagents such as triethylamine, p-toluenesulfonyl chloride, and imidazole, among others, and employs equipment like a rotary evaporator and NMR spectrometer .
.
Antileishmanial Drug Development
Scientific Field
Pharmacology and Parasitology
Application Summary
1-(p-Tosyl)-®-(-)-3-pyrrolidinol derivatives have been studied for their potential use as serine protease inhibitors in the treatment of Leishmania infections .
Methods of Application
The compound was tested against Leishmania amazonensis and Leishmania infantum promastigote forms, using various concentrations to determine its efficacy and selectivity for the parasite over mammalian cells .
Results Summary
The studies showed that the compound had significant activity against the promastigote forms of the parasites, with IC50 values indicating its potency. It also caused mitochondrial alterations and oxidative stress in the parasites, contributing to their death .
Biomimetic Transfer of Single-Carbon Units
Scientific Field
Biochemistry
Application Summary
The compound is utilized in the study of tetrahydrofolate coenzyme models for the biomimetic transfer of single-carbon units, which is a fundamental process in biochemistry .
Methods of Application
The compound serves as a model for studying the transfer of single-carbon units in biochemical pathways. The specific experimental procedures and technical details for this application were not detailed in the available literature.
Results Summary
The results and outcomes of these studies were not explicitly mentioned in the search results, indicating a need for further research in this area.
Click Chemistry for Cyclodextrin Functionalization
Scientific Field
Organic Chemistry
Application Summary
1-(p-Tosyl)-®-(-)-3-pyrrolidinol is involved in click chemistry reactions as a precursor for creating mono-azido-CD, which can undergo Cu(I) catalytic 1,3-dipolar cycloaddition .
Methods of Application
The compound is reacted with β-cyclodextrin under specific conditions to yield mono-azido-CD, which is then used in click chemistry reactions to create various functionalized cyclodextrin derivatives .
Results Summary
The protocol provides a method to obtain highly pure mono-substituted products, which are essential for subsequent click chemistry reactions .
Development of Synthetic Macrocycles
Scientific Field
Macrocyclic Chemistry
Application Summary
1-(p-Tosyl)-®-(-)-3-pyrrolidinol derivatives are used in the development of synthetic macrocycles, which have applications in host-guest chemistry and molecular recognition .
Methods of Application
The compound is incorporated into larger macrocyclic structures through a series of chemical reactions. The specific experimental procedures and technical details for this application were not detailed in the available literature.
Results Summary
The creation of macrocycles using this compound contributes to the field of host-guest chemistry, with potential applications in drug delivery and molecular recognition. However, specific results and quantitative data were not provided in the search results.
This analysis provides a snapshot of the diverse scientific applications of 1-(p-Tosyl)-®-(-)-3-pyrrolidinol. While some applications have well-documented methods and results, others require further research to elucidate their full potential and outcomes.
Proteomics Research
Scientific Field
Proteomics
Application Summary
This compound is used in proteomics research for the preparation of immobilized trypsin, which is essential for protein digestion during mass spectrometry analysis .
Methods of Application
Immobilized trypsin is prepared by treating native trypsin with N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) to block chymotrypsin activity and formaldehyde to decrease autolysis. The immobilized enzyme provides a fast and convenient method for digesting proteins over a wide range of concentrations .
Results Summary
The use of immobilized trypsin treated with derivatives of the compound results in reduced enzyme interference during analysis, enhancing the accuracy of proteomic studies .
Chemical Synthesis of Imidazolium Salts
Scientific Field
Organic Synthesis
Application Summary
1-(p-Tosyl)-®-(-)-3-pyrrolidinol is a precursor in the synthesis of imidazolium salts, which are used as ionic liquids and catalysts in various chemical reactions .
Methods of Application
The synthesis involves the reaction of the compound with other reagents to form 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide, a type of imidazolium salt with a high melting point .
Catalyst in Organic Synthesis
Application Summary
The compound serves as a catalyst in various organic synthesis reactions, facilitating the transformation of poor leaving groups into better ones, which is essential for creating a wide range of functional groups .
Methods of Application
In organic synthesis, the compound is used to activate hydroxyl groups, allowing chemists to synthesize alkyl halides, epoxides, oxetanes, and aziridines from alcohols, vicinal diols, 1,3-diols, and N-aryl-β-amino alcohols, respectively .
Results Summary
The use of this compound as a catalyst enables the selective introduction of functional groups, improving the efficiency and yield of the desired products .
Synthesis of Heterocycles
Scientific Field
Heterocyclic Chemistry
Application Summary
1-(p-Tosyl)-®-(-)-3-pyrrolidinol is involved in the synthesis of simple and fused heterocycles, which are core structures in many pharmaceuticals and natural products .
Methods of Application
The compound is used in cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal-catalyzed reactions to synthesize heterocycles .
Results Summary
The advancements in methodologies involving this compound have led to the effortless synthesis of a variety of heterocycles, showcasing its versatility as a building block in organic synthesis .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRRXGVYYWCGC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584189 | |
| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |
CAS RN |
133034-00-1 | |
| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



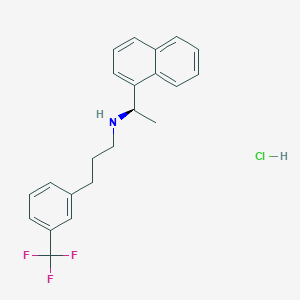
![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)
